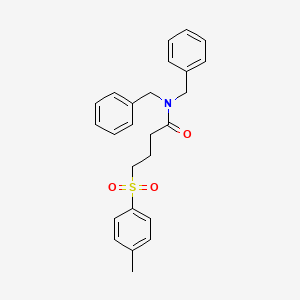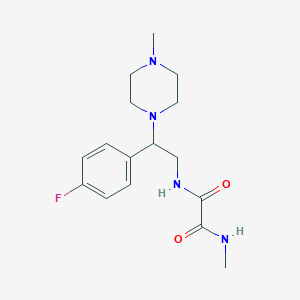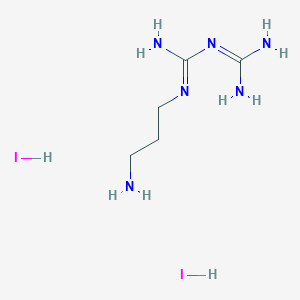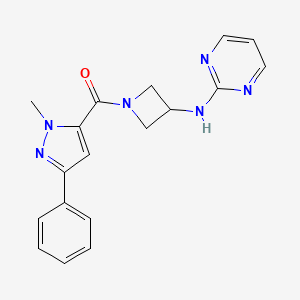
3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a phenethyl and pyridin-2-ylmethyl moiety, with a difluorophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoroaniline, phenethylamine, and pyridine-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting pyridine-2-carboxaldehyde with phenethylamine under acidic conditions.
Urea Formation: The Schiff base is then reacted with 2,6-difluoroaniline in the presence of a coupling reagent like carbonyldiimidazole (CDI) or triphosgene to form the desired urea compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the urea group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
科学研究应用
3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific biological processes.
Materials Science: Explored for its properties in the development of new materials, including polymers and coatings with specific chemical resistance or mechanical properties.
作用机制
The mechanism by which 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation or apoptosis, by modulating the activity of key proteins.
相似化合物的比较
Similar Compounds
- 3-(2,6-Dichlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- 3-(2,6-Dimethylphenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
- 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-3-ylmethyl)urea
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in 3-(2,6-Difluorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea imparts unique electronic properties, enhancing its stability and reactivity compared to its chlorinated or methylated analogs.
- Biological Activity : The difluorophenyl group may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a drug candidate.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(2,6-difluorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-18-10-6-11-19(23)20(18)25-21(27)26(15-17-9-4-5-13-24-17)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXIRTJUVGVVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2817929.png)

![1-(4-bromophenyl)-3-(4-chlorophenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B2817931.png)


![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)
![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/new.no-structure.jpg)

![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2817950.png)
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)
